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Compound of Interest

Compound Name: (Ala13)-Apelin-13

Cat. No.: B3007584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR)

of (Ala13)-Apelin-13, an analogue of the endogenous peptide apelin-13. While primarily

recognized as an antagonist of the apelin receptor (APJ), a comprehensive understanding of its

pharmacological profile requires a detailed examination of its interactions with the receptor and

its effects on downstream signaling pathways. This document summarizes key quantitative

data for various apelin-13 analogues to provide context, details common experimental

protocols for SAR studies, and visualizes the pertinent signaling pathways and experimental

workflows.

Data Presentation: Quantitative Structure-Activity
Relationships of Apelin-13 Analogues
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or

IC50) of various apelin-13 analogues at the human apelin receptor (APJ). This data is crucial

for understanding the impact of specific amino acid substitutions on receptor interaction and

subsequent cellular responses.

Note: While (Ala13)-Apelin-13 is widely cited as an APJ receptor antagonist, specific

quantitative Ki or IC50 values from peer-reviewed literature are not readily available.[1][2][3][4]

[5] The tables below provide data for other analogues to illustrate the SAR of the apelin-13

peptide.
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Table 1: Binding Affinity of Apelin-13 Analogues at the Human APJ Receptor

Analogue Modification Ki (nM) Reference

Apelin-13 Endogenous Ligand 0.37 [6]

[Pyr¹]-Apelin-13
N-terminal

pyroglutamate
0.7 [7]

(Ala13)-Apelin-13 Phe13 -> Ala Data not available

Apelin-13(F13A) Phe13 -> Ala Loss of function [8]

[Pyr¹]-Apelin-13(1-12)
C-terminal Phe

deletion
- [9]

MM54 Synthetic Agonist -

CMF-019 Synthetic Agonist -

ELA-32 Endogenous Ligand 1.343 [10]

ELA-21 Endogenous Ligand 4.364 [10]

Table 2: Functional Activity of Apelin-13 Analogues in G-Protein Activation (cAMP Inhibition)
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Analogue Modification EC50 (nM) Assay Type Reference

Apelin-13
Endogenous

Ligand
1.1 (Gαi1) BRET [7]

[Pyr¹]-Apelin-13
N-terminal

pyroglutamate
4.4 (Gαi1) BRET [7]

(Ala13)-Apelin-

13
Phe13 -> Ala

Data not

available

(Antagonist)

N-isobutyl-[Pyr¹]-

Apelin-13

N-alkylation at

Phe13
0.4 (Gαi1) BRET [7][11]

N-

cyclohexylmethyl

-[Pyr¹]-Apelin-13

N-alkylation at

Phe13
7.0 (Gαi1) BRET [7]

ML221
Small Molecule

Antagonist
IC50: 700 cAMP [3]

Table 3: Functional Activity of Apelin-13 Analogues in β-Arrestin Recruitment
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Analogue Modification EC50 (nM) Assay Type Reference

Apelin-13
Endogenous

Ligand
40 BRET [7]

[Pyr¹]-Apelin-13
N-terminal

pyroglutamate
41 BRET [7]

(Ala13)-Apelin-

13
Phe13 -> Ala

Data not

available

(Antagonist)

N-

cyclohexylmethyl

-[Pyr¹]-Apelin-13

N-alkylation at

Phe13
184 BRET [7]

ML221
Small Molecule

Antagonist
IC50: 1750 β-arrestin [3]

Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the

pharmacological properties of apelin-13 analogues.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the APJ

receptor.

Objective: To measure the displacement of a radiolabeled apelin analogue by a non-labeled

competitor, such as (Ala13)-Apelin-13.

Materials:

CHO-K1 cells stably expressing the human APJ receptor.

Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

Radioligand (e.g., [¹²⁵I]-Apelin-13).
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Non-labeled competitor ((Ala13)-Apelin-13 and other analogues).

Scintillation fluid.

Glass fiber filters.

Procedure:

Membrane Preparation: Culture CHO-K1-APJ cells and harvest. Homogenize cells in ice-

cold buffer and centrifuge to pellet membranes. Resuspend membranes in fresh buffer.

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to each well.

Add increasing concentrations of the unlabeled competitor to the wells. Include wells with no

competitor (total binding) and wells with a high concentration of unlabeled apelin-13 (non-

specific binding).

Add the cell membrane preparation to each well to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes)

to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound

radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value of the competitor and calculate the Ki value using the

Cheng-Prusoff equation.

cAMP Functional Assay
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This assay measures the ability of a compound to modulate the intracellular levels of cyclic

adenosine monophosphate (cAMP), a key second messenger in G-protein coupled receptor

(GPCR) signaling. For the Gi-coupled APJ receptor, agonists inhibit cAMP production.

Objective: To determine if (Ala13)-Apelin-13 can antagonize the apelin-13-induced inhibition of

cAMP production.

Materials:

CHO-K1 cells stably expressing the human APJ receptor.

Forskolin (an adenylyl cyclase activator).

Apelin-13 (agonist).

(Ala13)-Apelin-13 (test antagonist).

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

Cell Seeding: Seed CHO-K1-APJ cells in a 96-well plate and culture overnight.

Compound Incubation: Pre-incubate the cells with increasing concentrations of (Ala13)-
Apelin-13 for a defined period.

Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80) and a fixed

concentration of forsklin to all wells (except for the basal control).

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels

according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to

determine the IC50 value.

β-Arrestin Recruitment Assay
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This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in

receptor desensitization and signaling.

Objective: To determine if (Ala13)-Apelin-13 can block apelin-13-induced β-arrestin

recruitment.

Materials:

U2OS or CHO cells engineered to co-express the APJ receptor fused to a protein fragment

(e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme

Acceptor). A common commercial platform for this is the PathHunter® assay from

DiscoveRx.[9]

Apelin-13 (agonist).

(Ala13)-Apelin-13 (test antagonist).

Substrate for the complemented enzyme.

Procedure:

Cell Seeding: Seed the engineered cells in a 96-well plate and culture overnight.[9]

Compound Incubation: Pre-incubate the cells with increasing concentrations of (Ala13)-
Apelin-13.

Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80) to the wells.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for

receptor activation and β-arrestin recruitment.[9]

Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g.,

chemiluminescence) using a plate reader.

Data Analysis: Plot the signal intensity against the log concentration of the antagonist to

determine the IC50 value.
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Mandatory Visualizations
Signaling Pathways
The apelin receptor is a class A GPCR that primarily couples to Gi proteins, leading to the

inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to

Gq and G12/13 proteins, and activate β-arrestin-dependent signaling pathways.

Cell Membrane

APJ Receptor

Gαi/o
Activates

β-Arrestin

Recruits

Apelin-13 Binds and Activates

(Ala13)-Apelin-13

Competitively Binds
and Inhibits

Adenylyl Cyclase
Inhibits

ERK1/2

Activates

PI3K/AktActivates

Activates

cAMPConverts ATP to PKAActivates Cellular Responses

Cell Proliferation,
Survival

Cell Growth,
Metabolism

Click to download full resolution via product page

Caption: Apelin receptor signaling and antagonism by (Ala13)-Apelin-13.

Experimental Workflows
A systematic approach is required for the synthesis and characterization of apelin-13

analogues to establish a clear structure-activity relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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